Hepcidin is encoded by the HAMP gene located on chromosome 19q13.1. The gene initially produces a precursor protein of 84 amino acids, which is subsequently cleaved to yield the bioactive form of hepcidin . Hepcidin belongs to a class of molecules known as antimicrobial peptides due to its ability to exert antimicrobial effects alongside its role in iron regulation .
Hepcidin is synthesized in the liver as a prepropeptide that undergoes several processing steps:
The synthesis process can be influenced by various physiological conditions:
Hepcidin's structure is characterized by a unique arrangement of amino acids that includes eight cysteine residues forming four disulfide bonds, contributing to its stability and biological function. The peptide adopts a hairpin conformation stabilized by these disulfide bridges, creating a distorted β-sheet structure .
Hepcidin primarily engages in interactions with ferroportin through a binding reaction that leads to ferroportin's internalization:
This reaction inhibits iron release from cells into circulation, thereby lowering serum iron levels.
The interaction between hepcidin and ferroportin is crucial for maintaining iron homeostasis. Disruption of this interaction can lead to pathological conditions such as iron overload or deficiency .
Hepcidin regulates iron metabolism through several mechanisms:
Studies have shown that elevated hepcidin levels correlate with decreased serum iron concentrations in inflammatory states, while low levels are associated with increased serum iron during conditions like anemia .
Hepcidin has significant implications in both clinical diagnostics and therapeutic interventions:
The HAMP gene (Hepcidin Antimicrobial Peptide), located on chromosome 19q13.12 in humans, spans 4.4 kilobases and comprises three exons and two introns. It encodes an 84-amino-acid preprohepcidin precursor. Transcriptional regulation of HAMP is orchestrated by multiple signaling pathways that respond to systemic iron status, inflammation, hypoxia, and erythropoietic demand [5] [7].
Iron-sensing pathways converge on bone morphogenetic protein (BMP)/SMAD signaling. Hepatocytes detect circulating iron through the HFE/transferrin receptor 2 (TfR2) complex, which modulates BMP receptor activity. BMP6 (produced by liver sinusoidal endothelial cells, LECs) binds to its receptor on hepatocytes, forming a complex with the co-receptor hemojuvelin (HJV). This triggers phosphorylation of SMAD1/5/8, which complexes with SMAD4 to transactivate the HAMP promoter [5] [6]. Notably, iron deficiency suppresses BMP6 production in LECs, reducing HAMP transcription [6].
Inflammatory stimuli, particularly interleukin-6 (IL-6), activate the JAK2/STAT3 pathway. STAT3 homodimers bind to a specific response element (nt −97 to −75 relative to the transcription start site) within the HAMP promoter [8]. Mutagenesis of this STAT3-binding site abolishes IL-6-induced transcription [8].
Erythropoietic suppression of hepcidin involves erythroblast-derived erythroferrone (ERFE), which sequesters BMP ligands, thereby inhibiting SMAD signaling [5] [7]. Hypoxia indirectly suppresses HAMP by inducing furin expression, which cleaves HJV, and by stimulating erythropoietin (EPO)-mediated ERFE release [7] [9].
Table 1: Key Regulatory Elements in the HAMP Promoter
Regulatory Element | Location (nt) | Transcription Factor | Functional Role |
---|---|---|---|
STAT-binding site | −97 to −75 | STAT3 | Mediates IL-6 response |
BMP-RE1/2 | −79/−66 | SMAD4 | Binds SMAD complex |
E-box | −101 to −96 | USF1/USF2 | Basal transcription |
TIEG motif | −208 to −194 | SMAD7 | Negative regulation |
Table 2: Signaling Pathways Regulating HAMP Transcription
Pathway | Inducers | Key Components | Effect on Hepcidin |
---|---|---|---|
BMP/SMAD | High iron, BMP6 | HJV, ALK2/3, SMAD1/5/8/4 | ↑ |
JAK/STAT3 | IL-6, inflammation | JAK2, STAT3 | ↑ |
ERFE-BMP inhibition | Erythropoiesis | ERFE, BMP ligands | ↓ |
HIF-mediated | Hypoxia | Furin, HJV cleavage | ↓ |
Preprohepcidin undergoes sequential proteolytic cleavage to generate bioactive hepcidin-25. The 24-amino-acid N-terminal signal peptide is removed by signal peptidase in the endoplasmic reticulum, yielding 60-amino-acid prohepcidin. Subsequently, the prohormone convertase furin cleaves prohepcidin at the Arg59-Arg60 motif within the trans-Golgi network, releasing the 25-amino-acid mature peptide [2] [7]. Furin inhibition by decanoyl-RVKR-chloromethylketone (CMK) or siRNA knockdown results in accumulation of prohepcidin and secretion of a 6-kDa intermediate, confirming furin’s essential role [2].
Mature hepcidin-25 (2.8 kDa) exhibits a hairpin structure stabilized by four disulfide bonds (Cys1-Cys8, Cys2-Cys7, Cys3-Cys6, Cys4-Cys5). This unique "hindered cysteine knot" topology is conserved across vertebrates and critical for receptor binding [4] [7] [9]. The N-terminal domain (residues 1–9) is functionally indispensable: truncation to hepcidin-20 or -22 ablates iron-regulatory activity [7] [9]. Site-directed mutagenesis reveals that the N-terminal Asp-Tyr-His motif (residues 1–3) directly interacts with ferroportin’s central cavity [5] [13].
Table 3: Stages of Hepcidin Maturation
Precursor Form | Amino Acid Length | Cleavage Enzyme | Site of Processing |
---|---|---|---|
Preprohepcidin | 84 | Signal peptidase | Endoplasmic reticulum |
Prohepcidin | 60 | Furin | trans-Golgi network |
Mature hepcidin-25 | 25 | (None) | Secretory vesicles |
Table 4: Structural Characteristics of Mature Hepcidin-25
Structural Feature | Functional Significance |
---|---|
N-terminal domain (1–9 aa) | Binds ferroportin; essential for biological activity |
Disulfide bonds (4) | Stabilizes hairpin conformation; protease resistance |
Amphipathic β-sheet | Membrane interaction; antimicrobial activity |
C-terminal hydrophobic residues | Mediates oligomerization; modulates ferroportin affinity |
Hepcidin regulates systemic iron flux by binding to ferroportin (FPN), the sole mammalian iron exporter. FPN is expressed on enterocytes (basolateral membrane), macrophages (plasma membrane), hepatocytes (canalicular membrane), and renal tubular cells [3] [5] [10]. Hepcidin binding induces FPN phosphorylation, ubiquitination, internalization via clathrin-coated pits, and lysosomal degradation. This occludes iron export, reducing plasma iron availability [5] [6] [12].
The hepcidin-FPN interaction is stoichiometric: hepcidin binds FPN’s extracellular loop between transmembrane domains 6–7. The C326Y mutation in FPN (linked to hemochromatosis type 4) abrogates hepcidin binding, causing constitutive iron efflux and systemic overload [3] [10]. Mechanistically, hepcidin’s N terminus inserts into FPN’s central cavity, inducing a conformational shift that triggers endocytosis [5] [13].
Tissue-specific FPN regulation has distinct physiological impacts:
Table 5: Hepcidin-Ferroportin Axis in Tissue Iron Homeostasis
Tissue/Cell Type | Ferroportin Function | Hepcidin Effect | Systemic Consequence |
---|---|---|---|
Duodenal enterocytes | Dietary iron export to plasma | ↓ Iron absorption | Prevents iron overload |
Macrophages | Recycled iron release from RBCs | ↓ Iron release; sequestration | Contributes to anemia of inflammation |
Hepatocytes | Storage iron mobilization | ↓ Iron release | Modulates circulating iron |
Renal tubules | Reabsorption of filtered iron | ↓ Iron reabsorption; ↑ urinary excretion | Regulates body iron balance |
Liver sinusoidal cells | BMP6 production | ↓ FPN → ↑ BMP6 → ↑ hepcidin | Amplifies iron-sensing signal |
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